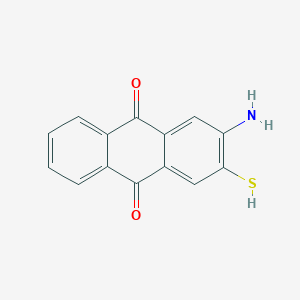

2-Amino-3-sulfanylanthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-sulfanylanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C14H9N1O2S and features an anthracene backbone with an amino group and a sulfanyl group. Its structure includes two carbonyl groups at the 9 and 10 positions, enhancing its reactivity. The presence of both amino and sulfanyl functionalities provides unique properties that facilitate various reactions and interactions with biological macromolecules.

Anticancer Properties

Research indicates that 2-amino-3-sulfanylanthracene-9,10-dione exhibits notable anticancer activity. Its structural similarity to established anticancer agents allows it to intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cytotoxic effects against cancer cells.

Studies have shown that derivatives of this compound may have lower cardiotoxicity compared to traditional anthracycline drugs, making them promising candidates for cancer therapy development .

Mechanism of Action

The compound's ability to bind with DNA primarily occurs through intercalation, which disrupts normal cellular processes. Additionally, its reactivity with cellular thiols suggests mechanisms for inducing oxidative stress within cells . These interactions underscore its relevance in drug design.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis due to its dual functionality. The compound can undergo various chemical reactions, allowing for the controlled modification of the anthracene core while introducing functional groups that enhance biological activity .

Case Studies

Several studies highlight the compound's applications:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines while exhibiting reduced cardiotoxicity compared to conventional chemotherapy agents .

- Drug Development : Research has focused on synthesizing new derivatives based on this compound to improve efficacy and reduce side effects in cancer treatment regimens. The modifications aim to enhance the intercalation properties while minimizing toxicity .

Propiedades

Fórmula molecular |

C14H9NO2S |

|---|---|

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

2-amino-3-sulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO2S/c15-11-5-9-10(6-12(11)18)14(17)8-4-2-1-3-7(8)13(9)16/h1-6,18H,15H2 |

Clave InChI |

FUNXHHVUDRIHKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.